molecular formula C11H17O3PS2 B14738383 Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester CAS No. 6587-45-7

Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester

Cat. No.: B14738383
CAS No.: 6587-45-7
M. Wt: 292.4 g/mol
InChI Key: YNWMEIIUHWBTKK-UHFFFAOYSA-N
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Description

Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester is an organophosphorus compound. It is characterized by the presence of a phosphonothioic acid core, ethyl groups, and a phenyl ring substituted with a methylsulfinyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester typically involves the reaction of phosphonothioic acid derivatives with ethylating agents and 4-(methylsulfinyl)phenol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is usually purified through techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to form phosphonothioic acid derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride are employed.

Major Products

    Oxidation: Formation of phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfonyl)phenyl) ester.

    Reduction: Formation of phosphonothioic acid derivatives.

    Substitution: Formation of various alkyl or aryl phosphonothioic acid esters.

Scientific Research Applications

Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals and as a therapeutic agent.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester
  • Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] ester

Uniqueness

Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties This group can undergo specific reactions, such as oxidation to sulfone, which are not observed in similar compounds

Properties

CAS No.

6587-45-7

Molecular Formula

C11H17O3PS2

Molecular Weight

292.4 g/mol

IUPAC Name

ethoxy-ethyl-(4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17O3PS2/c1-4-13-15(16,5-2)14-10-6-8-11(9-7-10)17(3)12/h6-9H,4-5H2,1-3H3

InChI Key

YNWMEIIUHWBTKK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OC1=CC=C(C=C1)S(=O)C

Origin of Product

United States

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